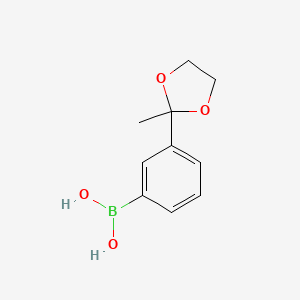

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRSKQWUQJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394913 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-50-2 | |

| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Executive Summary

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid serves as a critical building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. It is the ketal-protected form of 3-acetylphenylboronic acid, a structural motif frequently employed in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxolane protecting group is essential, as it masks the reactive ketone functionality, enabling synthetic transformations that would otherwise be incompatible, such as the formation of organometallic intermediates. This guide provides a comprehensive overview of the prevalent synthetic strategies, delves into the mechanistic rationale behind procedural choices, and offers detailed, field-proven protocols for its preparation and purification.

Strategic Imperative: The Role of Carbonyl Protection

The synthesis of any arylboronic acid via common organometallic routes (e.g., Grignard or organolithium reagents) is fundamentally incompatible with the presence of an unprotected ketone. The highly nucleophilic and basic nature of the organometallic species would lead to an immediate and undesired reaction with the electrophilic carbonyl carbon of the starting material or product.

Therefore, the foundational strategic decision in the synthesis of the title compound is the protection of the ketone group of a suitable precursor, typically 3-bromoacetophenone. The ethylene glycol ketal (a 2-methyl-1,3-dioxolane group) is an ideal choice for a protecting group due to several key advantages[1][2]:

-

Ease of Formation: It is readily formed under acidic conditions.

-

Robust Stability: The cyclic ketal is highly stable under the strongly basic and nucleophilic conditions required for Grignard reagent formation and other organometallic reactions.[3]

-

Selective Removal: It can be efficiently removed (deprotected) under aqueous acidic conditions to regenerate the ketone functionality post-synthesis.[4][5]

The overall synthetic strategy is therefore a multi-step process, beginning with protection, followed by the critical carbon-boron bond formation, and concluding with purification.

Logical Workflow: Synthesis of this compound

Caption: Overall synthetic workflow from starting material to purified product.

Synthesis Protocol: A Tale of Two Pathways

The transformation of the protected aryl bromide, 2-(3-bromophenyl)-2-methyl-1,3-dioxolane, into the desired boronic acid can be effectively achieved via two primary methods: the classic Grignard reaction and the modern palladium-catalyzed Miyaura borylation.

Pathway A: The Grignard Method

This route represents the traditional and often most cost-effective approach for synthesizing arylboronic acids.[6] It involves the formation of an arylmagnesium halide, which then acts as a potent nucleophile to attack a trialkyl borate ester.

The reaction proceeds in three distinct phases:

-

Grignard Formation: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond to form the arylmagnesium bromide.

-

Borylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate borate complex.

-

Hydrolysis: Aqueous acid is added to hydrolyze the boronate ester and any remaining magnesium salts, yielding the final arylboronic acid.

Critically, this reaction must be conducted at low temperatures (typically -78 °C to -10 °C)[7][8]. This is to prevent over-addition, where a second or even third molecule of the Grignard reagent could react with the initially formed boronate ester, leading to undesired borinic acid or triarylborane byproducts.[9]

Caption: Mechanism of Grignard-based borylation and hydrolysis.

Detailed Experimental Protocol: Grignard Method

Step 1: Protection of 3-Bromoacetophenone

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-bromoacetophenone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Add toluene to the flask to a concentration of approximately 0.5 M with respect to the starting ketone.

-

Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction to room temperature and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-bromophenyl)-2-methyl-1,3-dioxolane, which can often be used in the next step without further purification.

Step 2: Borylation via Grignard Reagent

-

Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask.

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise to the magnesium suspension, maintaining a gentle reflux to sustain the reaction.

-

After the addition is complete, stir the resulting dark Grignard solution at room temperature for 1 hour to ensure complete formation.

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C.

-

Transfer the Grignard solution via cannula to the cold triisopropyl borate solution slowly, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude boronic acid.

Pathway B: The Miyaura Borylation

This palladium-catalyzed cross-coupling reaction is a powerful alternative that offers excellent functional group tolerance and generally milder conditions.[10] It couples the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[11][12]

The reaction is driven by a Pd(0) catalyst and proceeds through a well-established cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming an Ar-Pd(II)-Br complex.

-

Transmetalation: A base (typically potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the bromide. The choice of a mild base like KOAc is crucial to prevent premature Suzuki coupling of the product.[11]

-

Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the C-B bond of the product and regenerating the Pd(0) catalyst.[13]

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol: Miyaura Borylation

-

To a Schlenk flask, add 2-(3-bromophenyl)-2-methyl-1,3-dioxolane (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous dioxane or DMSO as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude pinacol boronate ester can be purified by column chromatography or used directly in the final hydrolysis step to yield the free boronic acid.

Purification and Characterization: The Final Hurdle

Arylboronic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface, forming boroxine anhydrides.[14][15]

| Purification Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the product and impurities in a solvent system at varying temperatures. | Can provide very high purity material. | Requires finding a suitable solvent system; can result in significant material loss.[15] |

| Acid/Base Extraction | Boronic acids are weakly acidic and can form water-soluble salts with a strong base (e.g., NaOH). | Excellent for removing non-acidic organic impurities. | May not remove other acidic impurities; requires back-extraction. |

| Diethanolamine Adduct | Boronic acid reacts with diethanolamine to form a stable, often crystalline, adduct that can be isolated and then cleaved with acid. | Highly selective and can yield very pure product. | Adds two extra steps (adduct formation and cleavage) to the synthesis.[15] |

Characterization:

-

¹H NMR: Will show characteristic aromatic proton signals and singlets for the dioxolane methyl and methylene groups. The B(OH)₂ protons are often broad and may exchange with D₂O.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹¹B NMR: A broad singlet around 28-30 ppm is indicative of a trigonal planar arylboronic acid.

-

Mass Spectrometry (ESI-): Can detect the [M-H]⁻ ion.

-

Melting Point: A sharp melting point is a good indicator of purity.[16]

Conclusion and Outlook

The synthesis of this compound is a well-established process that hinges on the crucial initial step of ketone protection. The choice between the classic Grignard pathway and the modern Miyaura borylation depends on factors such as cost, scale, and the presence of other sensitive functional groups in more complex substrates. The Grignard method is often favored for its simplicity and low-cost reagents on a large scale, while the Miyaura borylation provides unparalleled reliability and functional group tolerance for intricate, small-scale syntheses. Mastery of these protocols and an understanding of the challenges associated with purification are essential for any scientist leveraging this versatile building block in the pursuit of novel chemical entities.

References

- CA2297780A1 - Synthesis of aryl boronic acids - Google P

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. [Link]

- WO1999064428A1 - Synthesis of aryl boronic acids - Google P

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google P

-

Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. [Link]

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]

-

Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. [Link]

-

Protecting group - Wikipedia. [Link]

-

Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions - ResearchGate. [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC. [Link]

-

Aldehyde synthesis by deprotection or hydrolysis - Organic Chemistry Portal. [Link]

-

Protecting Groups - University of Illinois. [Link]

-

Ethylene Glycol for Protecting Groups - YouTube. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. youtube.com [youtube.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 13. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. 3-乙酰苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid CAS number 850568-50-2

An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (CAS No. 850568-50-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a sophisticated building block essential for modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, core applications, and the strategic rationale behind its use, particularly in palladium-catalyzed cross-coupling reactions.

Strategic Overview: More Than a Boronic Acid

At its core, this compound is a bifunctional synthetic intermediate. It is a derivative of phenylboronic acid, a cornerstone reagent in organic chemistry, but with a critical modification: a protected acetyl group at the meta-position.[1] The 2-methyl-1,3-dioxolane moiety serves as a cyclic acetal, effectively "masking" the reactive ketone. This dual-functionality allows for the precise and sequential introduction of complex functionalities, making it an invaluable tool in multi-step synthesis where chemoselectivity is paramount.

The primary utility of this reagent lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for constructing carbon-carbon bonds.[2] The presence of the protected ketone expands the synthetic possibilities, enabling the formation of intricate biaryl ketones post-coupling and deprotection. These structural motifs are prevalent in pharmacologically active molecules and advanced materials.[3][4]

Key Attributes at a Glance:

-

Masked Functionality: The dioxolane group protects the acetyl moiety from undesired reactions during C-C bond formation.

-

Suzuki-Miyaura Substrate: Serves as an effective organoboron partner for creating biaryl compounds.[5][6]

-

Versatile Intermediate: Enables the synthesis of complex ketones, which are precursors to a wide range of pharmaceuticals and functional materials.[7]

-

Stability: The boronic acid is rendered more stable and less prone to side reactions like protodeboronation through the use of protecting groups.[8][9]

Physicochemical Properties and Data

Understanding the physical and chemical characteristics of this compound is fundamental to its successful application in the laboratory.

| Property | Data |

| CAS Number | 850568-50-2 |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in polar organic solvents like THF, Dioxane, DMF, and DMSO. Poorly soluble in nonpolar solvents like hexanes. |

| Stability & Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Boronic acids are sensitive to moisture and oxidation, which can lead to decomposition.[9] |

Analytical Characterization:

A robust analytical framework is crucial for verifying the identity and purity of the reagent.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expect to see aromatic protons in the 7-8 ppm region, a singlet for the methyl group of the dioxolane around 1.6 ppm, and signals for the ethylene glycol-derived protons of the dioxolane ring around 4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the aromatic carbons, the quaternary carbon of the dioxolane, the methyl group, and the methylene carbons of the dioxolane ring.

-

¹¹B NMR Spectroscopy: This technique is particularly useful for analyzing boronic acids and their esters.[10][11][12] The ¹¹B NMR spectrum will show a signal characteristic of a trigonal planar (sp²-hybridized) boron atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Synthesis Pathway: A Logical Construction

The synthesis of this compound is a logical, multi-step process designed to install the required functionalities in a controlled manner. A common route begins with 3-bromoacetophenone.

Step 1: Protection of the Ketone. The acetyl group of 3-bromoacetophenone is protected as a cyclic ketal using ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid). This reaction is typically driven to completion by removing water via a Dean-Stark apparatus.[13]

Step 2: Formation of the Boronic Acid. The resulting aryl bromide is converted to the corresponding boronic acid. This is often achieved via a Grignard reaction followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.[14][15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a powerful method for forging C(sp²)-C(sp²) bonds.[16] This reaction joins the organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[2]

The Catalytic Cycle Explained:

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[17]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17][18]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][17]

Field-Proven Experimental Protocol: Synthesis of a Biaryl Ketone Precursor

This protocol describes a typical Suzuki-Miyaura coupling followed by deprotection.

Part A: Suzuki-Miyaura Coupling

-

Reagents & Equipment:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(PPh₃)₄ (0.02 equiv) or Pd₂(dba)₃/XPhos catalyst system[5]

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

Toluene and Ethanol (or Dioxane/Water) solvent mixture

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)

-

-

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent mixture (e.g., Toluene/Ethanol, 4:1) via syringe.

-

Add the aqueous base (Na₂CO₃ solution) and begin vigorous stirring.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Part B: Deprotection to Reveal the Ketone

-

Reagents & Equipment:

-

Coupled product from Part A

-

Acetone (or THF)

-

2M Aqueous Hydrochloric Acid (HCl)

-

Magnetic stirrer, round-bottom flask

-

-

Procedure:

-

Dissolve the purified protected biaryl in acetone or THF.

-

Add 2M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully converted to the more polar ketone product.

-

Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final biaryl ketone.

-

The Strategic Role of the Dioxolane Protecting Group

The use of a protecting group is a deliberate strategy to prevent a reactive functional group from interfering with a subsequent chemical transformation. In this case, the dioxolane shields the acetyl group's electrophilic carbonyl carbon and its enolizable alpha-protons.

-

Why Protect? Without protection, the acetyl group could potentially react with the Grignard reagent during the boronic acid synthesis step or interfere with the basic conditions of the Suzuki coupling.

-

Deprotection: The dioxolane is stable to the basic and nucleophilic conditions of the Suzuki reaction but is readily cleaved under acidic conditions, providing a clean and efficient "unmasking" of the ketone.[13]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound translates directly to its value in creating high-value molecules.

-

Medicinal Chemistry: Biaryl ketones are privileged structures in drug discovery. They serve as scaffolds for enzyme inhibitors, receptor antagonists, and other therapeutic agents. Boronic acids are key intermediates in the synthesis of numerous approved drugs.[7][19] This specific reagent allows for the efficient construction of complex drug candidates, facilitating structure-activity relationship (SAR) studies.

-

Materials Science: The biphenyl unit is a fundamental component of many organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and as liquid crystals. The ability to introduce a ketone functionality allows for further derivatization, enabling the fine-tuning of electronic and physical properties.

References

-

The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

Suzuki-Miyaura Coupling. [Link]

-

Phenylboronic acid. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

- A process for preparing biphenyl compounds.

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Protecting Groups for Boronic Acids. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Synthesis and Optical Properties of a Biphenyl Compound. [Link]

-

2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. [Link]

-

Polymerisation resistant synthesis of methacrylamido phenylboronic acids. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

-

3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]butan-1-one. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

New Horizons for Cross-Coupling Reactions. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. [Link]

-

ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SK16332002A3 - A process for preparing biphenyl compounds - Google Patents [patents.google.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid for Advanced Research Applications

Foreword: A Senior Application Scientist's Perspective

In modern synthetic chemistry and drug development, success hinges on the rational selection of building blocks that offer both versatile reactivity and latent functionality. This compound is a prime exemplar of such a reagent. It is more than a simple arylboronic acid; it is a strategically designed molecule that elegantly combines the robust carbon-carbon bond-forming capabilities of the Suzuki-Miyaura coupling with a protected ketone functionality. This masked carbonyl group serves as a valuable synthetic handle for post-coupling transformations, allowing for the construction of complex molecular architectures that would be challenging to access through more linear synthetic routes. This guide provides an in-depth exploration of its properties, reactivity, and application, grounded in the principles of synthetic utility and mechanistic understanding, to empower researchers in their scientific endeavors.

Molecular Identity and Structure

Chemical Identifiers

A precise understanding of a reagent's identity is the foundation of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 850568-50-2[1] |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol [2] |

| IUPAC Name | [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |

Structural Representation

The molecule's structure features a phenyl ring substituted at the meta-position with a boronic acid group [-B(OH)₂] and a 2-methyl-1,3-dioxolane group. The latter is a cyclic ketal formed from ethylene glycol and what was originally an acetyl group, effectively serving as a protecting group.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Core Physical Properties

The physical properties dictate the handling, storage, and reaction conditions for the compound. It is typically a solid at room temperature.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | General observation |

| Melting Point | 117-120 °C | [2] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, THF, DMSO). Poorly soluble in non-polar solvents (e.g., hexanes) and water. | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Stability and Handling

Chemical Stability : The compound is stable under recommended storage conditions in a dry, inert atmosphere.[4] The primary sources of instability are:

-

Moisture : Boronic acids can undergo reversible self-condensation (dehydration) to form boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water or during reaction workup, it can complicate characterization and stoichiometry.

-

Acidic Conditions : The 1,3-dioxolane group is an acetal, which is sensitive to aqueous acid. Exposure to even mild acidic conditions can lead to deprotection, revealing the parent ketone, 3-acetylphenylboronic acid. This lability is also a key synthetic feature (see Section 3.2).

-

Strong Oxidizers : The compound should be kept away from strong oxidizing agents.[4]

Handling Precautions : Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid dust formation. It may cause skin, eye, and respiratory irritation.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the material.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint. Expected signals include:

-

Aromatic protons: Multiplets in the range of ~7.4-8.2 ppm.

-

Dioxolane methylene protons: A singlet or multiplet around ~4.0-4.2 ppm for the -OCH₂CH₂O- group.

-

Dioxolane methyl protons: A sharp singlet around ~1.6-1.7 ppm for the C-CH₃ group.

-

Boronic acid protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can vary in chemical shift.

-

-

¹³C NMR Spectroscopy : Key carbon signals confirm the backbone structure. Expected signals include:

-

Aromatic carbons: Multiple signals between ~125-140 ppm.

-

Quaternary ketal carbon: A signal around ~108-110 ppm.

-

Dioxolane methylene carbons: A signal around ~65 ppm.

-

Dioxolane methyl carbon: A signal around ~27-29 ppm.

-

-

¹¹B NMR Spectroscopy : This technique is highly informative for boron-containing compounds. A single, relatively broad resonance is expected in the range of 28-33 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[6][7][8]

Reactivity and Synthetic Utility

The dual-functionality of this molecule is the cornerstone of its utility. The reactivity of the boronic acid and the dioxolane group can be addressed orthogonally.

Reactions of the Boronic Acid Moiety

The boronic acid group is a mild Lewis acid and a versatile functional group for cross-coupling reactions.[3]

Suzuki-Miyaura Cross-Coupling : This is the most prominent application. The compound serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides (or triflates) to form new carbon-carbon bonds.[9] This reaction is fundamental to the synthesis of biaryls and other complex structures found in pharmaceuticals and advanced materials.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Dioxolane Group: A Masked Carbonyl

The 2-methyl-1,3-dioxolane moiety is a protecting group for an acetyl (ketone) function. Its strategic importance lies in its stability profile.

Stability : It is robust under the basic conditions typically required for Suzuki-Miyaura couplings and is unreactive towards many nucleophiles and organometallic reagents.

Deprotection : The ketone can be readily unmasked when desired by treatment with aqueous acid (e.g., HCl, H₂SO₄) in a suitable solvent like THF or acetone. This regenerates the acetyl group, providing a reactive site for subsequent transformations such as aldol reactions, reductive aminations, or Wittig reactions.

Sources

- 1. This compound | 850568-50-2 [chemicalbook.com]

- 2. 2-(2-METHYL-1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.pt [fishersci.pt]

- 5. aksci.com [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

1H NMR and 13C NMR data for 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a cornerstone functional group for Suzuki-Miyaura cross-coupling reactions, and a 2-methyl-1,3-dioxolane group, which serves as a stable cyclic ketal protecting group for an underlying acetone functionality. This dual nature makes it a versatile building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients and advanced materials.

A precise understanding of its molecular structure and purity is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into predicted spectral data, provide a detailed interpretation of peak assignments, outline robust experimental protocols, and discuss common challenges associated with the NMR analysis of arylboronic acids.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme for the hydrogen and carbon atoms of the target molecule is essential. The structure below will be referenced throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds, such as phenylboronic acid and various 2-methyl-1,3-dioxolane derivatives.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Assignment |

| H2 | 8.05 | s (broad) | - | 1H | Aromatic |

| H6 | 7.85 | d | ~7.5 | 1H | Aromatic |

| H4 | 7.78 | d | ~7.5 | 1H | Aromatic |

| H5 | 7.45 | t | ~7.5 | 1H | Aromatic |

| B(OH)₂ | ~8.0 (very broad) | s | - | 2H | Boronic Acid |

| H10, H11 | 4.05 | s | - | 4H | Dioxolane (-O-CH₂-CH₂-O-) |

| H12 | 1.62 | s | - | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Assignment |

| C1 | ~133 (broad) | Aromatic (C-B) |

| C3 | ~145 | Aromatic (C-C7) |

| C2 | ~135 | Aromatic (CH) |

| C6 | ~132 | Aromatic (CH) |

| C4 | ~129 | Aromatic (CH) |

| C5 | ~128 | Aromatic (CH) |

| C7 | ~108 | Dioxolane (O-C-O) |

| C10, C11 | ~65 | Dioxolane (-O-C H₂-C H₂-O-) |

| C12 | ~26 | Methyl (-C H₃) |

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

-

Aromatic Region (7.4-8.1 ppm): The 1,3-disubstituted (meta) pattern on the phenyl ring gives rise to four distinct signals. H2, positioned between the two substituents, is expected to be the most deshielded and may appear as a broad singlet. H6 and H4, being ortho to the electron-withdrawing boronic acid and dioxolane groups respectively, appear as downfield doublets. H5, coupled to both H4 and H6, will present as a triplet. The baseline chemical shifts for a simple phenylboronic acid are a useful reference point.[1]

-

Boronic Acid Protons (~8.0 ppm): The two protons of the -B(OH)₂ group are acidic and readily exchange. This, combined with hydrogen bonding, results in a very broad singlet that is highly dependent on sample concentration, temperature, and residual water in the solvent.[3] In many cases, these protons are exchanged with deuterium when using solvents like D₂O or CD₃OD, causing the signal to disappear entirely.

-

Dioxolane Protons (4.05 ppm): The four protons on carbons C10 and C11 of the dioxolane ring are expected to be chemically and magnetically equivalent due to rapid conformational inversion at room temperature. This results in a single, sharp singlet with an integration of 4H.[2]

-

Methyl Protons (1.62 ppm): The three protons of the methyl group (C12) are attached to a quaternary carbon (C7) and thus have no adjacent protons to couple with. They will appear as a sharp singlet integrating to 3H.[2]

¹³C NMR Spectrum Analysis

-

Aromatic Carbons (128-145 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. A key feature of boronic acids is the signal for the carbon directly attached to boron (C1). This peak is often significantly broadened, and may even be unobservable, due to the quadrupolar relaxation effect of the adjacent boron-11 nucleus.[3] The other five aromatic carbons will appear as sharp signals, with the substituent-bearing carbons (C1 and C3) having no attached protons (and thus being weaker in a standard spectrum) and the other four being CH carbons.

-

Dioxolane Carbons (65-108 ppm): The quaternary ketal carbon (C7) is bonded to two electronegative oxygen atoms, causing it to be highly deshielded and appear around 108 ppm. The two equivalent methylene carbons of the dioxolane ring (C10 and C11) are shielded relative to C7 and will produce a single strong signal around 65 ppm.

-

Methyl Carbon (26 ppm): The methyl carbon (C12) will appear as a sharp signal in the upfield aliphatic region of the spectrum, consistent with a standard sp³-hybridized methyl group.[4]

Experimental Protocol for High-Resolution NMR

Obtaining high-quality, reproducible NMR data for arylboronic acids requires a carefully considered experimental approach to mitigate common issues like oligomerization.

Workflow for NMR Sample Preparation and Analysis

Caption: Standardized workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly effective at disrupting the intermolecular hydrogen bonding that leads to the formation of boroxine trimers, resulting in sharper signals.[3]

-

Alternatives: Deuterated chloroform (CDCl₃) can be used, but may result in broader peaks due to lower solubility and a higher propensity for oligomerization. Deuterated methanol (CD₃OD) will lead to the exchange and disappearance of the B(OH)₂ proton signals.[5]

-

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the boronic acid sample into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard one-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans and potentially a longer relaxation delay (2-5 seconds) will be necessary to achieve an adequate signal-to-noise ratio.[4]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final frequency-domain spectrum.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. Key diagnostic signals include the characteristic pattern of the 1,3-disubstituted aromatic ring, a sharp singlet for the four equivalent dioxolane protons, and a distinct upfield singlet for the dioxolane's methyl group. Understanding potential challenges, such as boroxine formation and quadrupolar broadening of the C-B signal, is crucial for accurate interpretation. By following the robust experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link][6]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Available at: [Link][7]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][5]

-

Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(1). Available at: [Link][2]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link][4]

Sources

- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemconnections.org [chemconnections.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic Acid: A Key Building Block in Modern Synthesis

Executive Summary: This technical guide provides an in-depth analysis of 3-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid, a crucial bifunctional building block in modern organic synthesis. We will explore its molecular structure, physicochemical properties, a validated synthetic pathway, and its principal application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to construct complex molecular architectures. The strategic use of the dioxolane moiety as a protecting group for a ketone functionality makes this reagent particularly valuable, enabling selective transformations at the boronic acid site before revealing the acetyl group for subsequent derivatization.

Introduction and Strategic Significance

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them indispensable tools for creating carbon-carbon bonds.[2]

Within this class of reagents, this compound (CAS No. 850568-50-2) stands out as a sophisticated intermediate.[3] Its structure incorporates two key functionalities on a phenyl ring: a boronic acid at the meta-position and a protected acetyl group. The 2-methyl-1,3-dioxolane group is a cyclic ketal that masks the reactivity of a ketone.

The Causality of Chemical Design: The primary reason for employing this protected form is to orchestrate selective reactivity. The boronic acid moiety is intended to participate in reactions like Suzuki coupling.[4] A free ketone under the basic conditions of this reaction could potentially lead to side reactions such as aldol condensation or other base-mediated transformations. By protecting the ketone as a stable ketal, chemists can perform the C-C bond formation cleanly. The protecting group can then be efficiently removed under acidic conditions later in the synthetic sequence, unmasking the acetyl group for further functionalization. This strategic protection-reaction-deprotection sequence is fundamental to the synthesis of complex molecules, particularly in the pharmaceutical industry for building diverse libraries of potential drug candidates.

Molecular Structure and Physicochemical Properties

The molecular integrity and physical characteristics of a reagent are critical for its effective use in synthesis. The structure of this compound is presented below, followed by a table summarizing its key properties.

Molecular Structure:

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)boronic acid | - |

| CAS Number | 850568-50-2 | [3] |

| Molecular Formula | C₁₀H₁₃BO₄ | [5] |

| Molecular Weight | 208.02 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 117-120 °C (for the ortho isomer, indicative) | [6] |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol) | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that leverages standard, high-yielding organic transformations. The following protocol represents a logical and field-proven approach.

Experimental Workflow Diagram

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 850568-50-2 [chemicalbook.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid [cymitquimica.com]

- 6. 2-(2-METHYL-1,3-DIOXOLAN-2-YL)PHENYLBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Stability and Storage of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid. Drawing upon established principles of organic chemistry and field-proven insights, this document will explore the inherent structural liabilities of this reagent, outline potential degradation pathways, and provide actionable protocols to ensure its integrity and performance in sensitive applications.

Introduction: A Molecule of Synthetic Utility

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The molecule's utility stems from its bifunctional nature: the phenylboronic acid moiety serves as a versatile nucleophilic partner for the formation of carbon-carbon bonds, while the 2-methyl-1,3-dioxolane group acts as a protecting group for a ketone functionality. This protecting group strategy allows for selective transformations at other positions of the molecule without interference from the otherwise reactive carbonyl group.

However, the very features that make this compound synthetically useful also contribute to its potential instability. A thorough understanding of its degradation pathways is therefore critical for its effective use.

The Duality of Structure: Inherent Stability and Lability

The stability of this compound is governed by the interplay of its two key functional groups: the boronic acid and the dioxolane (a cyclic ketal).

The Boronic Acid Moiety: A Propensity for Dehydration and Degradation

Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture. However, they are susceptible to several degradation pathways:

-

Trimerization to Boroxines: A common and often reversible process for boronic acids is the intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine. This process is entropically driven by the loss of water and can be accelerated by heat. While boroxine formation can complicate stoichiometry and characterization,

mechanism for acidic deprotection of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

<_ A Technical Guide to the Acidic Deprotection of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

This technical guide provides an in-depth analysis of the mechanism for the acidic deprotection of this compound, a critical transformation in multi-step organic synthesis. The 2-methyl-1,3-dioxolane group serves as a robust protecting group for a carbonyl functionality, specifically an acetyl group on the phenylboronic acid scaffold. This protection strategy is essential when the boronic acid moiety is intended for subsequent reactions, such as Suzuki-Miyaura cross-coupling, where the free carbonyl group could otherwise lead to undesirable side reactions. This document will elucidate the mechanistic pathway of the acid-catalyzed hydrolysis, discuss the stability of the arylboronic acid under these conditions, provide a detailed experimental protocol, and summarize key reaction parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Strategic Role of Carbonyl Protection

In the intricate landscape of modern organic synthesis, the use of protecting groups is a cornerstone strategy for achieving chemo-selectivity. Carbonyl groups, being electrophilic and susceptible to nucleophilic attack, often require temporary masking to prevent unwanted reactions while other functional groups are being manipulated.[1][2] Acetal and ketal formations are among the most common and effective methods for protecting aldehydes and ketones.[1] The 2-methyl-1,3-dioxolane group, a cyclic ketal derived from ethylene glycol, is particularly favored due to its relative stability under neutral and basic conditions, and its reliable removal under acidic conditions.[3][4]

The subject of this guide, this compound, is a valuable building block in medicinal chemistry and materials science. The dioxolane moiety protects an acetyl group at the meta-position of the phenylboronic acid. This protection is crucial as the boronic acid is often employed in palladium-catalyzed cross-coupling reactions. The presence of a free ketone could interfere with the catalytic cycle or lead to undesired side products. Therefore, a thorough understanding of the deprotection mechanism is paramount for the successful application of this versatile reagent.

The Core Mechanism: Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The deprotection of the 2-methyl-1,3-dioxolane group is an acid-catalyzed hydrolysis reaction.[5][6] The process is reversible, and the forward reaction (deprotection) is favored by the presence of a large excess of water.[6] The mechanism proceeds through a series of well-established steps, initiated by the protonation of one of the dioxolane oxygen atoms.

The key steps of the mechanism are as follows:

-

Protonation of the Dioxolane Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (H₂O).[5]

-

Formation of the Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated hydroxyl group (as part of the ethylene glycol moiety), leading to the formation of a resonance-stabilized oxocarbenium ion.[7][8][9] This is typically the rate-determining step of the reaction.[9] The stability of this intermediate is a key factor in the facility of the deprotection.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation to Form a Hemiketal: A subsequent deprotonation step, facilitated by a water molecule or another base, yields a hemiketal intermediate.

-

Protonation of the Second Dioxolane Oxygen: The second oxygen atom of the original dioxolane ring (now part of the hemiketal) is protonated.

-

Elimination of Ethylene Glycol: The lone pair on the hydroxyl group of the hemiketal facilitates the elimination of ethylene glycol, reforming the carbonyl group.

-

Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the deprotected product, 3-acetylphenylboronic acid.

Mechanistic Diagram

The following diagram, generated using Graphviz, illustrates the step-by-step mechanism of the acidic deprotection.

Caption: Acidic deprotection mechanism of the dioxolane group.

Stability of the Arylboronic Acid Moiety

A critical consideration during the acidic deprotection is the stability of the arylboronic acid functional group. Arylboronic acids are generally stable under moderately acidic conditions.[10][11][12][13] However, strong acidic conditions and elevated temperatures can lead to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[14] The choice of acid and reaction conditions is therefore a balance between achieving efficient deprotection of the ketal and preserving the integrity of the boronic acid. Mild acid catalysts and controlled temperatures are typically employed to mitigate the risk of protodeboronation.

Experimental Protocol

The following is a representative, field-proven protocol for the acidic deprotection of this compound.

Materials:

-

This compound

-

Acetone

-

2 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq.) in acetone (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirring solution, add 2 M aqueous hydrochloric acid (2.0-3.0 eq.) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Quenching and Extraction: Once the reaction is complete, neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-acetylphenylboronic acid.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validating System:

-

Reaction Monitoring: The use of TLC or LC-MS provides real-time validation of the reaction's progression and completion, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize side products.

-

Work-up Procedure: The aqueous work-up with a basic quench neutralizes the acid catalyst, preventing further reaction or degradation during product isolation. The subsequent extractions and washes are designed to efficiently separate the desired product from inorganic salts and water-soluble byproducts like ethylene glycol.[15][16][17]

Quantitative Data Summary

The following table summarizes typical quantitative data for the acidic deprotection of dioxolane-protected carbonyl compounds.

| Parameter | Typical Range/Value | Rationale |

| Acid Catalyst | HCl, H₂SO₄, p-TsOH, Amberlyst-15 | Brønsted acids are effective proton sources to initiate the hydrolysis.[3][18] |

| Acid Concentration | 1 M - 3 M (aqueous) | Sufficiently acidic to promote the reaction without causing significant protodeboronation. |

| Solvent | Acetone, Tetrahydrofuran (THF), Dioxane | A water-miscible organic solvent is used to ensure homogeneity of the reaction mixture.[18] |

| Reaction Temperature | Room Temperature to 50 °C | Mild temperatures are generally sufficient and minimize the risk of side reactions. |

| Reaction Time | 1 - 6 hours | Dependent on the substrate, acid concentration, and temperature. |

| Typical Yield | > 90% | The reaction is generally high-yielding when carried out under optimized conditions. |

Conclusion

The acidic deprotection of this compound is a fundamental and reliable transformation in organic synthesis. A thorough understanding of the underlying mechanism, particularly the formation of the key oxocarbenium ion intermediate, allows for the rational selection of reaction conditions. By employing mild acidic conditions and carefully monitoring the reaction, the dioxolane protecting group can be efficiently removed while preserving the valuable boronic acid functionality. The protocol provided in this guide offers a robust and validated method for researchers and scientists to successfully perform this deprotection, enabling the synthesis of complex molecules for a wide range of applications.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of alkoxy groups on rates of acetal hydrolysis and tosylate solvolysis: electrostatic stabilization of developing oxocarbenium ion intermediates and neighboring-group participation to form oxonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. reddit.com [reddit.com]

- 18. Dimethyl Acetals [organic-chemistry.org]

role of the dioxolane protecting group in boronic acid derivatives

An In-Depth Technical Guide: The Strategic Role of the Dioxolane Protecting Group in Boronic Acid Chemistry

Authored by a Senior Application Scientist

Introduction: The Challenge of Boronic Acid Stability

Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from their moderate reactivity, low toxicity, and general stability to air and moisture.[1] However, professionals in drug development and process chemistry are keenly aware of their inherent drawbacks. Unprotected boronic acids exist in a dehydrative equilibrium with their cyclic trimers, known as boroxines. This equilibrium complicates accurate quantification, can lead to inconsistent reactivity, and makes purification by standard methods like silica gel chromatography challenging.[1][2] Furthermore, certain boronic acids are susceptible to protodeboronation or oxidation under harsh reaction conditions.[1]

To mitigate these issues and enhance their reliability as synthetic building blocks, boronic acids are frequently converted into more stable derivatives, with boronic esters being the most common protected form.[3] This guide provides a detailed examination of the dioxolane protecting group—a cyclic boronic ester derived from ethylene glycol—elucidating its formation, stability, reactivity, and strategic application in synthetic workflows.

Figure 1: Dehydrative equilibrium between a boronic acid and its corresponding boroxine trimer.

The Boronic Ester Strategy: Why Protect?

The conversion of a boronic acid to a boronic ester serves several critical functions:

-

Enhanced Stability: Cyclic esters, such as dioxolanes (five-membered rings) and dioxaborinanes (six-membered rings), are significantly more stable than their acyclic counterparts and the parent boronic acids.[3] This increased stability prevents the formation of boroxines and reduces degradation during purification and storage.

-

Improved Handling: Many boronic esters are crystalline solids or high-boiling oils that are less prone to decomposition and easier to handle and weigh accurately than the often-fluffy, low-density boronic acid solids.[4][5]

-

Modified Reactivity: The protecting group modulates the Lewis acidity and reactivity of the boron center, which can be advantageous in multi-step syntheses.[6]

While numerous diols can be used to form boronic esters, the most prevalent in commercial and laboratory settings are pinacol (2,3-dimethylbutane-2,3-diol) and ethylene glycol, which form pinacol esters (Bpin) and dioxolane esters, respectively.[1][7]

Dioxolane vs. Pinacol Esters: A Strategic Choice

The choice between a dioxolane and a pinacol protecting group is a critical decision based on a trade-off between stability and ease of deprotection.

| Feature | Dioxolane Ester (from Ethylene Glycol) | Pinacol Ester (Bpin) | Causality & Rationale |

| Kinetic Stability | Moderate | High | The four methyl groups on the pinacol backbone provide significant steric hindrance around the boron atom, slowing down the rate of hydrolysis and transesterification.[8][9] |

| Thermodynamic Stability | Less Stable | More Stable | Alkyl substituents on the diol backbone generally lead to the formation of a thermodynamically more stable boronic ester.[8] |

| Deprotection | Relatively easy (mild acid hydrolysis) | Difficult (often requires harsh conditions) | The lower stability of the dioxolane ester allows for cleavage under milder acidic conditions. Bpin is so stable that its removal often requires oxidative cleavage of the pinacol byproduct or transesterification.[1][10][11] |

| Chromatography | Generally stable, but can show some degradation. | Highly stable to silica gel chromatography. | The high stability of Bpin makes it the preferred choice when chromatographic purification of the protected intermediate is required.[2] |

| Commercial Availability | Less common as a pre-formed reagent. | The dominant form for commercially available boronic acid surrogates.[6][7] | The exceptional shelf-life and stability of Bpin derivatives make them ideal for commercial supply chains. |

Expert Insight: The selection of a dioxolane protecting group is often a deliberate strategy for syntheses where the boronic acid moiety is needed in a later step and a facile, non-destructive deprotection is paramount. While Bpin offers robustness, its removal can be problematic and incompatible with sensitive functional groups.[11] The dioxolane group provides sufficient stability for many transformations while ensuring the valuable boronic acid can be readily unmasked.

Synthesis and Deprotection Protocols

Formation of Dioxolane-Protected Boronic Esters

The formation of a dioxolane boronic ester is an acid-catalyzed condensation reaction between a boronic acid and ethylene glycol. The reaction is driven to completion by the removal of water.[12]

Figure 2: General reaction scheme for the formation of a dioxolane boronic ester.

Detailed Experimental Protocol: Protection

This protocol is a robust, field-proven method for the synthesis of 2-phenyl-1,3,2-dioxaborolane.

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.22 g, 10.0 mmol) and ethylene glycol (0.68 g, 11.0 mmol, 1.1 equiv.).

-

Solvent Addition: Add toluene (40 mL) to the flask.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 20 mg).

-

Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: Heat the mixture to reflux. The toluene/water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the acid catalyst, followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting dioxolane boronic ester can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or careful column chromatography on neutral alumina.

Deprotection: Regenerating the Boronic Acid

The primary advantage of the dioxolane group is its removal under relatively mild hydrolytic conditions, typically using aqueous acid.[12]

Figure 3: General scheme for the acidic hydrolysis (deprotection) of a dioxolane boronic ester.

Detailed Experimental Protocol: Deprotection

-

Dissolution: Dissolve the dioxolane boronic ester (10.0 mmol) in a suitable organic solvent such as diethyl ether or tetrahydrofuran (THF) (50 mL).

-

Hydrolysis: Add 1 M aqueous hydrochloric acid (HCl) (20 mL) and stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 25 mL).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The regenerated boronic acid can be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

A common misconception is that boronic esters must first hydrolyze to the free boronic acid before participating in the Suzuki-Miyaura catalytic cycle. However, extensive mechanistic studies have shown that boronic esters can undergo transmetalation directly with the palladium catalyst.[9] The rate of this direct transmetalation is influenced by the steric and electronic properties of the diol protecting group.[9] Dioxolane esters, being less sterically hindered than pinacol esters, can participate effectively in the coupling reaction.

Figure 4: A typical experimental workflow for a Suzuki-Miyaura coupling reaction using a dioxolane-protected boronic ester.

Conclusion

The dioxolane group occupies a vital strategic niche in the protection of boronic acids. While pinacol esters offer superior stability for isolation and long-term storage, the dioxolane ester provides a more balanced profile of moderate stability coupled with facile removal under mild conditions. This makes it an ideal choice for complex, multi-step syntheses where the boronic acid functionality must be unmasked late-stage without compromising sensitive molecular architecture. For the research scientist and drug development professional, understanding the distinct advantages and causal mechanisms behind different protecting group strategies is fundamental to designing efficient, robust, and successful synthetic routes.

References

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). Semantic Scholar. [Link]

-

The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Techeos. [Link]

-

Boronic Esters in Asymmetric Synthesis. (2014). The Journal of Organic Chemistry. [Link]

-

Dioxolane - Wikipedia. Wikipedia. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2011). eScholarship.org. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]

-

Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2021). PMC - NIH. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2007). Semantic Scholar. [Link]

-

Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. (2024). Chem Asian J. [Link]

-

2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. (2016). Organic Letters - ACS Publications. [Link]

-

Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]

-

Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH. [Link]

-

Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

-